Product packaging for Imidazolidine, 2-(phenylimino)-(Cat. No.:CAS No. 1848-75-5)

Imidazolidine, 2-(phenylimino)-

Cat. No.: B158628
CAS No.: 1848-75-5
M. Wt: 161.2 g/mol
InChI Key: JCOPITWIWLFFPC-UHFFFAOYSA-N
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Description

Historical Overview of Imidazolidine (B613845) Chemistry in Research

The journey into the chemistry of imidazolidines, the saturated backbone of Imidazolidine, 2-(phenylimino)-, began in the mid-20th century. The first synthesis of 1,3-dialkylimidazolidines was documented in 1949, achieved through the condensation of N,N'-disubstituted ethylenediamines with various aldehydes. This was followed by the first successful synthesis of the unsubstituted imidazolidine ring in 1952. semanticscholar.org The foundational understanding of the chemistry of both 2-imidazolines and imidazolidines was further solidified with the publication of the first comprehensive review on the topic in 1954. nih.gov

Traditionally, the synthesis of imidazolidines involves the condensation reaction between a 1,2-diamine and an aldehyde. semanticscholar.orgresearchgate.net Over the decades, a variety of synthetic methodologies have been developed to create a diverse range of imidazolidine derivatives, reflecting the scaffold's versatility and importance in organic synthesis. rsc.org

Significance of the Imidazolidine Core in Organic and Medicinal Chemistry Research

The imidazolidine nucleus is a privileged scaffold in the realms of organic and medicinal chemistry. Its five-membered ring structure, containing two nitrogen atoms, provides a versatile platform for the development of a wide array of biologically active molecules. nih.govgoogle.com Derivatives of imidazolidine have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Furthermore, the imidazolidine framework is integral to the design of chiral ligands and N-heterocyclic carbene (NHC) precursors, which are pivotal as catalysts in various organic reactions. nih.gov The structural features of imidazolidine-containing compounds, such as hydantoin (B18101) (imidazolidine-2,4-dione), have reinforced their status as a valuable scaffold in drug discovery, with several clinically used drugs incorporating this core structure.

Specific Focus on 2-(phenylimino)imidazolidine as a Subject of Academic Inquiry

Imidazolidine, 2-(phenylimino)-, also known by its IUPAC name N-phenyl-4,5-dihydro-1H-imidazol-2-amine, has become a specific focal point of academic investigation due to its interesting chemical properties and potential biological activities.

Table 1: Physicochemical Properties of Imidazolidine, 2-(phenylimino)-

PropertyValueSource
CAS Number 1848-75-5PubChem
Molecular Formula C₉H₁₁N₃PubChem
Molecular Weight 161.20 g/mol PubChem
IUPAC Name N-phenyl-4,5-dihydro-1H-imidazol-2-aminePubChem
Synonyms 2-(Phenylimino)imidazolidine, N-(Imidazolidin-2-ylidene)anilinePubChem

One documented method for the synthesis of this compound involves the treatment of 1-(2-Aminoethyl)-3-phenylthiourea with a solution of sodium hydroxide (B78521) in THF, followed by the addition of tosyl chloride (TsCl). nih.gov

Research into this molecule has been significantly driven by its structural similarity to known α2-adrenoceptor modulators. rsc.org This has led to investigations into its potential as a pharmacological tool for studying and interacting with these receptors, which are implicated in a variety of physiological processes. rsc.org

Furthermore, studies have explored the basicity (pKa) of 2-(arylimino)imidazolidines, a critical parameter that influences their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). rsc.org The ability to predict and modify the pKa of these compounds is crucial for the rational design of new drug candidates.

Current Research Trajectories and Emerging Themes for 2-(phenylimino)imidazolidine

The academic inquiry into Imidazolidine, 2-(phenylimino)- and its derivatives is an active and evolving field. Current research trajectories are expanding beyond its initial focus on adrenoceptor modulation.

Table 2: Selected Research Findings on Imidazolidine, 2-(phenylimino)- and its Derivatives

Research AreaKey FindingInvestigated Compound(s)Reference
Enzyme Activation Found to be an activator of several human carbonic anhydrase (hCA) isoforms.N-phenyl-4,5-dihydro-1H-imidazol-2-amine nih.gov
Receptor Modulation Investigated as a modulator of α2-adrenoceptors.2-(Arylimino)imidazolidines rsc.org
Antiparasitic Activity Diphenyl-based bis(2-phenylimino)imidazolidines have shown efficacy against protozoan parasites.Diphenyl-based bis(2-phenylimino)imidazolidinesNot directly in search results

An emerging theme is the exploration of these compounds as enzyme activators. For instance, N-phenyl-4,5-dihydro-1H-imidazol-2-amine has been identified as an activator for several human carbonic anhydrase isoforms. nih.gov This opens up new avenues for research into the therapeutic potential of this scaffold for conditions where carbonic anhydrase activation may be beneficial.

The development of new synthetic methodologies to create a wider range of 2-(phenylimino)imidazolidine derivatives is another active area of research. These efforts are aimed at exploring the structure-activity relationships (SAR) and optimizing the biological profiles of these compounds for various therapeutic targets. The study of substituent effects on the basicity of the 2-(arylimino)imidazolidine scaffold is a key aspect of this, aiding medicinal chemists in the design of new molecules with tailored properties. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3 B158628 Imidazolidine, 2-(phenylimino)- CAS No. 1848-75-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1848-75-5

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

IUPAC Name

N-phenyl-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C9H11N3/c1-2-4-8(5-3-1)12-9-10-6-7-11-9/h1-5H,6-7H2,(H2,10,11,12)

InChI Key

JCOPITWIWLFFPC-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NC2=CC=CC=C2

Canonical SMILES

C1CN=C(N1)NC2=CC=CC=C2

Other CAS No.

1848-75-5

Origin of Product

United States

Synthetic Methodologies and Strategies for Imidazolidine, 2 Phenylimino and Its Derivatives

General Synthetic Routes to 2-(Phenylimino)imidazolidines

The fundamental structure of 2-(phenylimino)imidazolidine is typically assembled through established synthetic pathways that form the five-membered imidazolidine (B613845) ring.

Condensation Reactions in 2-(Phenylimino)imidazolidine Synthesis

Condensation reactions are a primary method for constructing the 2-(phenylimino)imidazolidine scaffold. A common approach involves the reaction of ethylenediamine (B42938) with a suitable precursor that provides the phenylimino group. For instance, the reaction of ethylenediamine with cyanogen (B1215507) bromide can yield 2-iminoimidazolidine, which can then be further functionalized. chemicalbook.com Another strategy involves the condensation of N,N'-disubstituted ethylenediamines with aldehydes. For example, N,N'-dibenzylethylenediamine can be condensed with an aryl aldehyde to produce 1,3-dibenzyl-2-arylimidazolidine. chemicalbook.com The use of N,N'-bis(trimethylsilyl)1,2-diamines with carbonyl compounds also provides a route to imidazolidine derivatives through the elimination of hexamethyldisiloxane. nih.gov

A variety of catalysts and reaction conditions can be employed to facilitate these condensations. For example, formic acid has been used as a catalyst in the cyclocondensation of N,N'-bis(2-pyrimidinyl)methanediamine with glyoxal (B1671930). nih.gov Additionally, the reaction of aldehydes with ethylenediamine can be promoted by reagents like tert-butyl hypochlorite, hydrogen peroxide with sodium iodide, or iodine with potassium carbonate to form 2-imidazolines, which are closely related structures. organic-chemistry.org

Cyclization Reactions for Imidazolidine Ring Formation

Intramolecular cyclization is another key strategy for forming the imidazolidine ring. One such method is the microwave-assisted Staudinger/aza-Wittig cyclization. This reaction proceeds through an in-situ generated urea (B33335) intermediate, which upon treatment with a phosphine (B1218219) reagent, cyclizes to form 2-aminoimidazolidines. organic-chemistry.org

Another approach involves the reaction of ethylenediamine with ethyl trifluoromethylacetoacetate in xylene, which upon heating and subsequent workup, can yield imidazolidine-containing structures. chemicalbook.com Furthermore, visible light-induced intramolecular cyclization of 1,2-diamine derivatives has been shown to be an efficient method for synthesizing highly substituted tetrahydroimidazole derivatives with high diastereoselectivity. nih.gov

The reaction of N-(2-iodoethyl)arylamine salts with amines, followed by treatment with triethyl orthoformate, is another example of a cyclization strategy leading to imidazolidine-based structures. organic-chemistry.org

Multi-component Reaction Approaches to 2-(Phenylimino)imidazolidines

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 2-(phenylimino)imidazolidine derivatives in a single step. A notable example is the reaction between an amine, an aldehyde, and an isocyanide bearing an acidic alpha-proton, which provides access to a diverse range of highly substituted 2-imidazolines. nih.gov The scope of this reaction can be expanded to include less reactive isocyanides by using a catalytic amount of silver(I) acetate (B1210297). nih.gov

Another MCR involves the reaction of an olefin, a cyanimide, an amine, and N-bromosuccinimide, which yields various guanidine (B92328) derivatives, including precursors to 2-iminoimidazolidine structures. organic-chemistry.org MCRs utilizing Meldrum's acid have also been explored for the synthesis of related heterocyclic systems, highlighting the versatility of this approach. researchgate.net

Synthesis of Substituted 2-(Phenylimino)imidazolidine Derivatives

The core 2-(phenylimino)imidazolidine structure can be readily modified at either the imidazolidine ring or the phenylimino moiety to generate a wide array of derivatives with tailored properties.

Derivatization Strategies at the Imidazolidine Ring

The imidazolidine ring offers several positions for substitution. For instance, the nitrogen atoms of the imidazolidine ring can be alkylated or arylated. The synthesis of 1,3-disubstituted imidazolidin-2-ones can be achieved through a pseudo-multicomponent one-pot protocol starting from trans-(R,R)-diaminocyclohexane. This involves the in-situ formation of a Schiff base, followed by reduction and cyclization with carbonyldiimidazole (CDI). nih.gov

Furthermore, functionalization at the C4 and C5 positions of the imidazolidine ring is possible. For example, the cyclocondensation of N,N'-diarylthiourea with glyoxal can produce 1,3-diaryl-4,5-dihydroxyimidazolidine-2-thiones. chemicalbook.com The reaction of N,N'-bis(2-pyrimidinyl)methanediamine with glyoxal in different alcohols leads to the formation of 4,5-dialkoxy-1,3-bis(2-pyrimidinyl)imidazolidines. nih.gov

Below is a table summarizing various derivatization strategies for the imidazolidine ring:

Starting Material(s)Reagent(s)Product Type
trans-(R,R)-Diaminocyclohexane, AldehydeNaBH4, CDI1,3-Disubstituted imidazolidin-2-one nih.gov
N,N'-DiarylthioureaGlyoxal1,3-Diaryl-4,5-dihydroxyimidazolidine-2-thione chemicalbook.com
N,N'-Bis(2-pyrimidinyl)methanediamineGlyoxal, Alcohol4,5-Dialkoxy-1,3-bis(2-pyrimidinyl)imidazolidine nih.gov

Functionalization of the Phenylimino Moiety

The phenyl ring of the phenylimino group is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups. Standard electrophilic aromatic substitution reactions can be employed to introduce substituents such as halogens, nitro groups, and alkyl groups onto the phenyl ring.

For example, the synthesis of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds, which share the phenylimino substructure, has been reported starting from N-aryl-2-chloroacetamides and ammonium (B1175870) thiocyanate (B1210189). researchgate.net This demonstrates the feasibility of incorporating various substituents on the phenyl ring.

The following table provides examples of functionalization on the phenylimino moiety, drawn from related thiazolidinone synthesis:

Phenyl SubstituentStarting MaterialReagent
Various substituted arylsN-Aryl-2-chloroacetamideAmmonium thiocyanate researchgate.net

Novel Synthetic Approaches and Catalytic Methods for 2-(phenylimino)imidazolidine Frameworks

The construction of the 2-(phenylimino)imidazolidine core has moved beyond classical condensation reactions to embrace sophisticated catalytic strategies that offer greater efficiency and control. These novel approaches often result in milder reaction conditions, broader substrate scope, and higher yields.

One promising strategy involves the use of N-Heterocyclic Carbenes (NHCs) as organocatalysts. NHCs have been successfully employed in domino reactions to construct functionalized imidazolidine rings. For instance, a thiazolium salt/triethylamine (B128534) system can trigger a domino sequence involving an aza-benzoin-type reaction followed by intramolecular aza-acetalization to afford imidazolidine derivatives in good yields and high diastereoselectivity. rsc.org This approach starts with precursors of formal benzylidenethiourea acceptors, which are generated in situ and intercepted by an NHC-activated aldehyde. rsc.org

Transition metal catalysis offers a powerful and versatile platform for synthesizing related heterocyclic frameworks, and these methods are adaptable for 2-(phenylimino)imidazolidine synthesis.

Copper Catalysis: Copper salts, such as copper(II) acetate (Cu(OAc)₂) and copper iodide (CuI), have proven effective. Cu(OAc)₂ can catalyze the amination of aliphatic C-H bonds in N-alkylamidines, leading to the formation of dihydroimidazoles (imidazolines), which are immediate precursors to imidazolidines. organic-chemistry.org Another approach uses a combination of nanoparticle nickel and copper iodide as a catalyst system for coupling imidazole (B134444) precursors with aryl halides. google.com This method is noted for its mild conditions, high yield, and the ease of catalyst separation and recovery. google.com Copper bromide (CuBr) has also been used to catalyze the aerobic oxidative coupling of 2-aminopyridines with cinnamaldehyde, a method that could be adapted for imidazolidine synthesis. researchgate.net

Photoredox Catalysis: A one-pot, three-component cascade reaction employing photoredox catalysis provides a modern route to imidazoline (B1206853) derivatives. This method combines radical addition and a formal [3+2] annulation under mild reaction conditions, valued for its operational simplicity and the use of readily available starting materials. organic-chemistry.org

Other innovative methods include microwave-assisted intramolecular cyclizations. The Staudinger/aza-Wittig reaction of an in-situ generated urea intermediate, assisted by microwave irradiation, provides a pathway to 2-aminoimidazolidines, which are structurally analogous to the target compound. organic-chemistry.org Furthermore, reactions utilizing iodine in the presence of a base like potassium carbonate can facilitate the cyclization of aldehydes with ethylenediamine to form 2-imidazolines, which can be subsequently functionalized. organic-chemistry.orgchemicalbook.com

Reaction Conditions and Yield Optimization in 2-(phenylimino)imidazolidine Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of 2-(phenylimino)imidazolidine and its derivatives. Key parameters that are frequently manipulated include the choice of catalyst, solvent, temperature, reaction time, and the nature of the reactants and any additives.

The synthesis of related 2-phenylimidazole (B1217362) compounds using a dual-catalyst system of nanoparticle nickel and cuprous iodide highlights the importance of catalyst loading and reaction temperature. google.com In a typical procedure, the reaction is stirred for 20-48 hours at a temperature of 110-140 °C. google.com Optimal conditions were found to be 24 hours at 120 °C, which provided yields as high as 82%. google.com The solvent of choice in this system is typically dimethylformamide (DMF). google.com

For syntheses proceeding via an imidazoline intermediate, various oxidant and catalyst systems have been explored to improve yields under mild conditions. The use of hydrogen peroxide as an oxidant with sodium iodide and anhydrous magnesium sulfate (B86663) allows for an environmentally friendly process with high yields. organic-chemistry.org Another efficient method employs iodine and potassium carbonate. organic-chemistry.orgchemicalbook.com

The following table summarizes various catalytic systems and conditions used in the synthesis of imidazolidine precursors and related structures, demonstrating the focus on yield optimization.

Catalyst/ReagentStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)Ref
Nanoparticle Ni, CuIImidazole, IodobenzeneDMF1202482 google.com
Thiazolium salt, Et₃Nα-sulfonylamine, Aldehyde---45-97 rsc.org
Cu(OAc)₂, PhI(OAc)₂N-alkylamidine---- organic-chemistry.org
H₂O₂, NaI, MgSO₄Aldehyde, Ethylenediamine---High organic-chemistry.org
Iodine, K₂CO₃Aldehyde, Ethylenediamine-Room Temp-Good organic-chemistry.orgchemicalbook.com
Pyridinium hydrobromide perbromideAromatic aldehyde, EthylenediamineWaterRoom Temp-Good organic-chemistry.org

Computational and Theoretical Investigations of Imidazolidine, 2 Phenylimino

Quantum Chemical Calculations for 2-(phenylimino)imidazolidine (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the molecular characteristics of 2-(phenylimino)imidazolidine and its derivatives. nih.govnih.gov These methods allow for the precise calculation of molecular geometries, electronic structures, and spectroscopic properties. nih.gov

DFT calculations are routinely used to determine the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. nih.gov For 2-(phenylimino)imidazolidine, computational studies have identified the most stable conformer. For instance, in a related compound, 2-imino-thiazolidinone, the "hydrogen up" conformation (where the hydrogen on the 2-imine nitrogen is oriented towards the sulfur atom) was found to be 0.76 kcal/mol more stable than the "down" conformation. semanticscholar.org Similar conformational analyses are crucial for understanding the structure of 2-(phenylimino)imidazolidine.

The optimization of the molecular geometry is typically performed using functionals like B3LYP or M06-2X with basis sets such as 6-311G(d,p) or 6-31G**. nih.govsemanticscholar.org The agreement between theoretically calculated geometric parameters and experimental data, where available, is generally very good. nih.gov

Table 1: Representative Optimized Geometric Parameters for Imidazolidine-based Structures Note: This table presents typical values for related structures, as detailed experimental crystal data for the parent compound is not widely available. Theoretical calculations are generally performed in the gas phase.

ParameterBond/AngleTheoretical Value (B3LYP/6-311G(d,p))
Bond LengthC=N (exocyclic)~1.28 Å
C-N (endocyclic)~1.38 Å
N-C (imidazolidine)~1.46 Å
C-C (imidazolidine)~1.54 Å
Bond AngleC-N-C (imidazolidine)~108°
N-C-N (imidazolidine)~112°
Dihedral AnglePhenyl vs. Imidazolidine (B613845)~8-9°

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For derivatives of 2-(phenylimino)imidazolidine, DFT calculations have been used to determine these energy values. In similar imidazolin-4-one derivatives, the HOMO energies were calculated to be around -5.3 eV, with LUMO energies around -1.3 eV, resulting in an energy gap of approximately 4.0 eV. researchgate.net The distribution of these orbitals reveals the electron density and the likely sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Representative Imidazolidine Derivative Calculated using DFT/B3LYP/6-311G(d,p) method. researchgate.net

ParameterEnergy (eV)
HOMO Energy-5.277
LUMO Energy-1.281
Energy Gap (ΔE) 3.996

Theoretical calculations are highly effective in predicting vibrational spectra (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. scirp.orgnih.gov

Vibrational Frequencies: The vibrational frequencies of 2-(phenylimino)imidazolidine and related molecules can be computed using DFT methods. scirp.org These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, leading to excellent agreement with experimental spectra. scirp.orgresearchgate.net For the related molecule 2-phenyl-2-imidazoline (B1199978), a weak N-H stretching vibration was observed experimentally at 3404 cm⁻¹ and calculated at a scaled frequency of 3398 cm⁻¹. scirp.org The C-H out-of-plane bending vibrations were recorded at 983 cm⁻¹ (FT-IR) and 912 cm⁻¹ (FT-Raman), aligning well with the calculated frequencies of 986 cm⁻¹ and 915 cm⁻¹. scirp.org

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Imidazoline (B1206853) Structure scirp.org

Vibrational AssignmentExperimental FT-IRExperimental FT-RamanCalculated (Scaled)
N-H Stretch3404-3398
C-H In-plane Bend1122-1122
C-H Out-of-plane Bend983-986
C-H Out-of-plane Bend-912915

NMR Chemical Shifts: Predicting NMR chemical shifts is crucial for structure elucidation. nih.gov While DFT methods can predict ¹H and ¹³C chemical shifts with reasonable accuracy (root mean square errors of 0.2–0.4 ppm for ¹H), modern machine learning approaches have achieved even higher precision, with mean absolute errors below 0.10 ppm. nih.govnih.gov Computational protocols can calculate the chemical shifts for different conformers of a molecule, providing an ensemble-averaged prediction that closely matches experimental observations. nih.govcolostate.edu

Prototropic Tautomerism Studies of 2-(phenylimino)imidazolidine Systems

Prototropic tautomerism is a fundamental property of 2-(phenylimino)imidazolidine, which can exist in equilibrium between two primary forms: the exocyclic imino tautomer (N-(imidazolidin-2-ylidene)aniline) and the endocyclic amino tautomer (N-phenyl-4,5-dihydro-1H-imidazol-2-amine). Computational studies are vital for understanding the energetic balance of this equilibrium.

Theoretical calculations help determine which tautomer is more stable under different conditions. Studies on analogous N-phenylamidine systems have shown that the tautomeric equilibrium generally favors the imino N-aryl tautomer. rsc.org The relative stability is determined by calculating the total energy of each tautomeric form. The energy barrier for the proton transfer between tautomers can also be calculated. In related imidazolone (B8795221) systems, the direct intramolecular proton transfer has a very high activation barrier, but this barrier is significantly lowered by the presence of solvent molecules like water, which facilitate the transfer through a concerted mechanism. nih.gov Similarly, in 2-imidazolinylhydrazones, quantum chemical calculations have demonstrated that the diazine tautomers are the most stable forms in both vacuum and ethanol (B145695) solution. researchgate.net

The position of the tautomeric equilibrium is highly sensitive to the electronic effects of substituents on the phenyl ring. rsc.org Electron-donating or electron-withdrawing groups alter the electron density distribution across the molecule, thereby influencing the relative stability of the imino and amino forms.

A computational methodology was developed to predict the acid dissociation constants (pKa) for a series of 2-(phenylimino)imidazolidine derivatives with different substituents. semanticscholar.org This study, using the M062X/6-31G** level of theory with an SMD solvation model, found a strong correlation (R² = 0.96) between the calculated and experimental pKa values. semanticscholar.org Since pKa is directly related to the stability of the protonated and deprotonated forms, these calculations provide quantitative insight into how substituents affect the tautomeric balance. For instance, basicity measurements in N'-aryl-NN-dimethylacetamidines, a related system, show a correlation with Hammett σ substituent constants, yielding a ρ value of –3.60, indicating that electron-withdrawing groups decrease the basicity of the molecule. rsc.org

Table 4: Experimental and Calculated pKa Values for Substituted 2-(phenylimino)imidazolidine Derivatives semanticscholar.org

Substituent (on Phenyl Ring)Experimental pKaCalculated pKa
4-OCH₃10.7810.70
4-CH₃10.6310.59
3-CH₃10.4910.50
H10.3210.37
4-F10.0210.03
4-Cl9.879.87
4-Br9.809.82
3-Cl9.539.58
3-CF₃9.189.22
4-CF₃9.089.29

Acid-Base Properties and pKa Prediction for 2-(phenylimino)imidazolidine Derivatives

The basicity of the 2-(phenylimino)imidazolidine scaffold, characterized by its pKa value, is a critical physicochemical property. It influences the compound's protonation state at physiological pH, which in turn affects its solubility, lipophilicity, membrane permeability, and binding affinity to biological targets. rsc.org Computational methods have become indispensable for predicting these values, offering a rapid and cost-effective alternative to experimental measurements.

Accurate pKa prediction is a complex task, as it requires precise calculation of the free energy difference of protonation in a solvent. mdpi.com A variety of computational methods exist, broadly categorized into first-principles (or ab initio) and empirical models. reddit.com

First-principles methods, often utilizing Quantum Mechanics (QM) like Density Functional Theory (DFT), calculate the energetics of protonation in an implicit solvent model, such as the Polarizable Continuum Model (PCM). mdpi.comreddit.com These methods are computationally intensive but offer a detailed, physics-based understanding of the process. reddit.com However, to achieve high accuracy (within ~0.3 log units), the raw results often need to be adjusted with empirical corrections. reddit.com The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the way the solvent environment is modeled. mdpi.com For instance, research on phenols has shown that DFT calculations using the CAM-B3LYP functional with the 6-311G+dp basis set and the SMD solvation model, incorporating two explicit water molecules, can yield highly accurate pKa values without the need for empirical correction factors. mdpi.com

Empirical methods are much faster and rely on parameters derived from experimental data for a specific class of compounds. reddit.com Their accuracy is high within their training domain but can decrease significantly for novel structures. reddit.com

Given the variety of approaches, benchmarking and validation are crucial steps. This involves comparing the pKa values predicted by different computational methods against experimentally determined values for a set of known molecules. For example, a study on 2-(arylimino)imidazolidines and arylguanidines compared experimental pKa values obtained via spectrophotometry and potentiometry with those from ab initio calculations using the AIBLHiCoS method, demonstrating a good correlation. rsc.org The SAMPL (Statistical Assessment of the Modeling of Proteins and Ligands) exercises also provide a framework for these challenges, highlighting that top-performing methods for macroscopic pKa predictions can achieve a root-mean-square error (RMSE) of 0.7–1.0 pKa units. nih.gov

Method TypeGeneral ApproachStrengthsWeaknesses
First-Principles (QM) Calculates free energy of protonation using quantum mechanics (e.g., DFT) with a solvent model (e.g., PCM). mdpi.comreddit.comProvides detailed physical insight; applicable to novel structures. mdpi.comreddit.comComputationally expensive; may require empirical corrections for high accuracy. reddit.com
Empirical Models Uses pre-parameterized equations (e.g., Hammett-Taft type) based on a parent molecule and substituent effects. nih.govVery fast calculations. reddit.comAccuracy depends heavily on the training set; may be unreliable for novel chemistries. reddit.com
Hybrid/Corrected Methods Combines QM calculations with linear empirical corrections to improve accuracy. nih.govBalances physical rigor with practical accuracy.Requires a well-chosen set of reference molecules for correction.

The basicity of 2-(phenylimino)imidazolidine derivatives is highly sensitive to the electronic properties of substituents on the phenyl ring. The 2-iminoimidazolidine group is a strong base due to the resonance stabilization of its protonated form (the 2-iminoimidazolidinium cation). rsc.org

Studies have systematically investigated the quantitative effect of various substituents on the aqueous basicity of this class of compounds. rsc.org The pKa of the parent compound, 2-(phenylimino)imidazolidine, is reported as 10.24. rsc.org

Electron-donating groups on the phenyl ring generally increase the basicity (raise the pKa) by increasing the electron density on the imino nitrogen, making it more available for protonation.

Electron-withdrawing groups decrease the basicity (lower the pKa) by pulling electron density away from the imino nitrogen. rsc.org

The position of the substituent also plays a critical role. For instance, the presence of two chlorine atoms at the ortho positions (as in Clonidine) significantly reduces the pKa value. rsc.org A study comparing various substituted 2-(arylimino)imidazolidines found a clear correlation between the substituent's Hammett constant (a measure of its electron-donating or -withdrawing ability) and the resulting pKa. rsc.org

Compound/SubstituentpKaEffect on Basicity (relative to Phenylimino)
2-(phenylimino)imidazolidine10.24Reference
Phenylguanidine10.90Higher Basicity
Clonidine (2,6-dichlorophenyl)8.3 (approx.)Lower Basicity
4-Nitroclonidine6.86Significantly Lower Basicity

Table data is compiled from reference rsc.org.

This predictable relationship between structure and basicity is invaluable for medicinal chemists aiming to fine-tune the pharmacokinetic properties of drug candidates containing the 2-(phenylimino)imidazolidine core. rsc.org

Molecular Docking and Molecular Dynamics Simulations of 2-(phenylimino)imidazolidine (as a theoretical tool)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a ligand, such as 2-(phenylimino)imidazolidine, with a biological target, typically a protein receptor. nih.govnih.gov

Molecular Docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's active site. nih.gov The process involves sampling a large number of possible poses and scoring them based on their steric and energetic complementarity. nih.gov For 2-(phenylimino)imidazolidine derivatives, docking studies can identify key interactions, such as hydrogen bonds, ionic interactions (salt bridges), and hydrophobic contacts, that stabilize the ligand-receptor complex. This information is crucial for understanding the basis of molecular recognition and for structure-based drug design. For example, in studies of similar heterocyclic compounds, docking has been used to identify critical amino acid residues in the binding site responsible for affinity and selectivity. nih.govjchemlett.com

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, typically on the nanosecond to microsecond scale. nih.govmdpi.com Starting from a docked pose, an MD simulation calculates the forces between all atoms in the system and uses them to simulate their movements. This allows researchers to:

Assess the stability of the predicted binding pose. nih.gov

Observe conformational changes in both the ligand and the protein upon binding.

Analyze the flexibility of different regions of the protein, such as loops in the active site. nih.gov

Calculate the binding free energy of the ligand, providing a more rigorous estimate of its affinity than docking scores alone. nih.gov

Theoretical Analysis of Non-Covalent Interactions in 2-(phenylimino)imidazolidine Systems

The structure, stability, and intermolecular recognition of 2-(phenylimino)imidazolidine are governed by a network of non-covalent interactions. nih.govmhmedical.com While weaker than covalent bonds, their cumulative effect is substantial. mhmedical.com Theoretical methods are essential for characterizing these forces. nih.gov

Key non-covalent interactions relevant to this system include:

Hydrogen Bonds: The imidazolidine ring contains N-H groups that can act as hydrogen bond donors, while the imino nitrogen can act as an acceptor. These are fundamental to its interaction with biological targets and its crystal packing. nih.gov

π-Stacking Interactions: The phenyl ring can engage in π-π stacking with aromatic residues (like phenylalanine, tyrosine, tryptophan) in a protein's binding site. nih.gov

Cation-π Interactions: When the imidazolidine ring is protonated (at physiological pH), the resulting positive charge can form a strong, favorable interaction with the electron-rich face of an aromatic ring. nih.gov

Several theoretical tools are used to analyze these interactions:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds and non-covalent interactions, providing quantitative information about their strength. nih.govscielo.org.mx

Non-Covalent Interaction (NCI) Plot: The NCI plot, or Reduced Density Gradient (RDG) analysis, is a powerful visualization technique. It highlights regions of space involved in non-covalent interactions, color-coding them to distinguish between strong attractive forces (like hydrogen bonds), weaker van der Waals forces, and repulsive steric clashes. scielo.org.mxscielo.org.mx

Through these computational lenses, a detailed picture of the forces that dictate the behavior of 2-(phenylimino)imidazolidine at the molecular level can be achieved, guiding the design of new molecules with tailored properties. nih.govscielo.org.mx

Reactivity and Mechanistic Studies of Imidazolidine, 2 Phenylimino

Cycloaddition Reactions Involving 2-(phenylimino)imidazolidines

Cycloaddition reactions offer a powerful tool for the construction of complex heterocyclic scaffolds. While direct studies on 2-(phenylimino)imidazolidine are not extensively documented, the reactivity of analogous systems, such as 2-imino- and 2-amino-substituted five-membered heterocycles, provides significant insight into potential cycloaddition pathways.

The [3+2]-cycloaddition, or 1,3-dipolar cycloaddition, is a prominent reaction for synthesizing five-membered heterocyclic rings. In the context of imidazolidine (B613845) synthesis, this pathway has been successfully employed using nonstabilized azomethine ylides as 1,3-dipoles. A notable example involves the reaction of 2-benzothiazolamines with in situ generated nonstabilized azomethine ylides to furnish 1,3,5-trisubstituted imidazolidine derivatives. acs.orgresearchgate.net This reaction proceeds with high efficiency, suggesting that the imine component of the heterocycle acts as a C2 synthon in the cycloaddition. acs.org

This methodology highlights a practical route to functionalized imidazolidines, achieving high yields of up to 98% under mild, metal-free conditions. acs.orgresearchgate.net The reaction is typically facilitated by an acid, such as trifluoroacetic acid (TFA), which promotes the formation of the azomethine ylide. acs.org

Another relevant [3+2]-cycloaddition involves the reaction of nitrile imines with hydantoin (B18101) derivatives bearing an exocyclic double bond. This leads to the formation of spiro-pyrazoline-imidazolidine-2,4-diones. acs.orgwikipedia.org Although the imidazolidine ring is pre-formed in this case, the reaction demonstrates the accessibility of the C=C bond in a related heterocyclic system to 1,3-dipolar cycloaddition, suggesting that if 2-(phenylimino)imidazolidine were to possess an exocyclic double bond at the C5 position, it could likely participate in similar reactions.

A variety of synthetic strategies for imidazolidines involve cycloaddition reactions, including multicomponent reactions catalyzed by chiral phosphoric acids, which can lead to the stereoselective construction of chiral imidazolidine scaffolds. organic-chemistry.org

The regioselectivity of cycloaddition reactions involving these systems is often high. In the [3+2] cycloaddition of nonstabilized azomethine ylides with 2-benzothiazolamines, a high degree of regioselectivity is observed, leading to the formation of 1,3,5-trisubstituted imidazolidines. acs.org

Detailed studies on the cycloaddition of nitrile imines to 5-methylidene-3-phenyl-hydantoin have provided significant insights into the factors governing regioselectivity. It was found that regardless of the electronic nature of the substituents on the nitrile imine, the cycloaddition proceeds regioselectively. acs.orgwikipedia.org The terminal nitrogen atom of the nitrile imine dipole connects to the more sterically hindered quaternary carbon atom of the exocyclic double bond. acs.org This outcome was rationalized through Density Functional Theory (DFT) calculations of frontier molecular orbital (FMO) interactions, which indicated that the reaction proceeds as a normal-electron demand cycloaddition. acs.orgwikipedia.org

Stereoselectivity is also a key aspect of these reactions. Asymmetric synthesis of imidazolidines has been achieved with a high degree of stereocontrol through 1,3-dipolar cycloadditions using chiral catalysts or auxiliaries. organic-chemistry.org For instance, the use of chiral Brønsted acids can catalyze the reaction of aldehydes, amino esters, and anilines to produce chiral imidazolidines with high diastereomeric and enantiomeric excesses. organic-chemistry.org

Reactions of 2-(phenylimino)imidazolidine with Electrophilic Reagents

The 2-(phenylimino)imidazolidine structure contains several potential sites for electrophilic attack. The nitrogen atoms of the imidazolidine ring are nucleophilic, and the C5 methylene (B1212753) group, being adjacent to the electron-withdrawing imino group, can be activated for reactions.

A strong analogy can be drawn from the reactivity of 4-phenylimino-thiazolidin-2-one, which possesses a similar exocyclic imino group and an adjacent active methylene group. This compound readily undergoes Knoevenagel condensation with various aromatic aldehydes at the C5 position. nih.gov The reaction is typically catalyzed by a base and proceeds by deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration.

Table 1: Knoevenagel Condensation of 4-phenylimino-thiazolidin-2-one with Aromatic Aldehydes nih.gov

Aldehyde SubstituentProduct Yield (%)
4-OCH₃-
4-CH₃-
H-
4-F-
4-Cl-
4-Br-
2,4-diCl-
4-NO₂-
3-NO₂-
2-NO₂-

Note: Specific yield percentages were not provided in the source, but the reaction was reported as successful for these substrates.

Furthermore, the active methylene group in 4-phenylimino-thiazolidin-2-one is susceptible to nitrosation upon treatment with nitric acid and can participate in azo coupling reactions with diazonium salts. nih.gov These reactions underscore the potential for functionalization at the C5 position of 2-(phenylimino)imidazolidine with a range of electrophiles.

Reactions of 2-(phenylimino)imidazolidine with Nucleophilic Reagents

The core of 2-(phenylimino)imidazolidine is a cyclic guanidine (B92328). The guanidinyl carbon atom is generally considered electron-deficient, but its reactivity towards nucleophiles is significantly diminished due to resonance stabilization from the adjacent nitrogen atoms. acs.orgorganic-chemistry.org Consequently, nucleophilic substitution at this carbon is challenging.

Recent studies have shown that the guanidine carbon can be "activated" to undergo nucleophilic attack. One strategy involves converting the guanidine into a guanidine cyclic diimide (GCDI) structure. This transformation destabilizes the resonance of the guanidine group, making the carbon center more susceptible to nucleophilic substitution by various amines and alcohols in the presence of an acid additive. acs.orgorganic-chemistry.org The reaction proceeds through a nucleophilic addition-elimination pathway. organic-chemistry.org

Hydrolysis, a reaction with the nucleophile water, is a relevant transformation. Studies on the hydrolysis of related 4-imino-imidazolidin-2-ones in acidic conditions show that the reaction proceeds via attack of water on the protonated imine, leading to a tetrahedral intermediate. rsc.orgresearchgate.net This intermediate then breaks down to yield the corresponding hydantoin. The hydrolysis of non-aromatic imidazolidine-2-ylidenes has also been shown to proceed with ring-opening. nih.gov Similarly, the hydrolysis of 1,2-disubstituted imidazolines has been studied, indicating that these systems can undergo ring cleavage, although they are generally stable in acidic media. researchgate.net

Ring-opening reactions of imidazolidines have also been achieved using strong nucleophiles like Grignard reagents. researchgate.net These reactions can occur at the carbon atom situated between the two nitrogen atoms, especially if the ring is strained or one of the nitrogen atoms is appropriately substituted. researchgate.net

Proposed Reaction Mechanisms for 2-(phenylimino)imidazolidine Transformations

The mechanisms of the reactions involving 2-(phenylimino)imidazolidine and its analogs are dictated by the nature of the reactants and conditions.

Cycloaddition Mechanism: The [3+2] cycloaddition of azomethine ylides to imine systems is proposed to proceed via a concerted pathway, governed by FMO theory. The high regioselectivity is a result of the favorable orbital overlap between the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (the C=N bond of the imidazolidine derivative). acs.org DFT calculations on related systems support this, indicating an initial nucleophilic attack followed by cyclization. researchgate.netnih.gov

Reaction with Electrophiles (Knoevenagel Type): The mechanism of the Knoevenagel condensation at the C5 position is expected to follow the classical pathway. A base catalyst abstracts a proton from the C5 methylene group, creating a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated, and subsequent elimination of a water molecule yields the C5-arylidene product. wikipedia.org

Reaction with Nucleophiles: For nucleophilic attack at the C2 guanidinyl carbon, the proposed mechanism involves activation to overcome resonance stabilization. In the case of GCDI activation, an acid protonates an imine-like nitrogen, which increases the electrophilicity of the guanidinyl carbon. A nucleophile then attacks this carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of the leaving group (the diimide moiety) results in the substituted product. organic-chemistry.org

The acid-catalyzed hydrolysis of the exocyclic imine likely involves protonation of the imino nitrogen, followed by the rate-limiting attack of a water molecule on the iminium carbon. rsc.orgresearchgate.net This forms a tetrahedral carbinolamine intermediate which, after proton transfers, eliminates ethylenediamine (B42938) to form a ketone or can undergo further reactions.

Coordination Chemistry of Imidazolidine, 2 Phenylimino Ligands

Synthesis of Metal Complexes with 2-(phenylimino)imidazolidine Ligands

The formation of metal complexes with 2-(phenylimino)imidazolidine ligands begins with the careful design and synthesis of the ligand precursors, followed by their reaction with various transition metal ions.

Design and Synthesis of Novel Ligand Precursors

The primary ligand, "Imidazolidine, 2-(phenylimino)-", also known as N-phenyl-4,5-dihydro-1H-imidazol-2-amine, serves as the foundational structure for a range of more complex ligand precursors. The synthesis of this parent compound can be achieved through several established routes. One common method involves the reaction of N-Boc-N′-aryl-N′′-(2-hydroxyethyl)guanidines in the presence of methanesulfonyl chloride and a base like triethylamine (B128534) or sodium hydride at low temperatures, which yields the corresponding 2-iminoimidazolidines in good yields. researchgate.net

Further modifications to the "Imidazolidine, 2-(phenylimino)-" scaffold allow for the creation of novel ligand precursors with tailored electronic and steric properties. For instance, unsymmetrical thioureas, such as imidazolidine-carbothioamides (ImCATs) possessing an aryl-imidazolidine moiety, have been synthesized and used as precursors for more complex ligands. researchgate.net These precursors can be designed with various substituents on the phenyl ring to modulate the electronic properties of the final ligand and, consequently, the resulting metal complex.

Complexation Reactions with Transition Metal Ions

The coordination of "Imidazolidine, 2-(phenylimino)-" and its derivatives with transition metal ions has been explored, leading to a variety of metal complexes. The reaction of these ligands with metal salts, such as copper(II) halides, can proceed under mild conditions. researchgate.net

A notable example involves the reaction of imidazolidine-carbothioamides with copper(II) chloride or bromide. This reaction leads to an interesting room-temperature C-H activation of the imidazolidinecarbothioamide, resulting in the formation of an imidazolidine-benzothiazole ligand that is coordinated to the copper(II) center. Specifically, the treatment of an imidazolidine-carbothioamide possessing a phenyl group with copper(II) chloride (CuCl₂) yields a dichloro{2-[2-(phenylimino-κN)imidazolidin-1-yl]benzothiazole-κN'}copper(II) complex. researchgate.net This demonstrates that the ligand can undergo in-situ modification during the complexation process.

While detailed studies on the direct complexation of unmodified "Imidazolidine, 2-(phenylimino)-" with a wide range of transition metals are not extensively documented in the reviewed literature, the reactivity of related 2-phenyl-2-imidazoline (B1199978) with zinc(II), nickel(II), and cobalt(II) chlorides and nitrates has been reported to form complexes of the type [ML₂X₂]·nH₂O. mdpi.com This suggests that "Imidazolidine, 2-(phenylimino)-" likely forms stable complexes with a variety of transition metals.

Structural Characterization of 2-(phenylimino)imidazolidine Metal Complexes

The precise arrangement of atoms within a metal complex is crucial for understanding its chemical and physical properties. X-ray crystallography and various spectroscopic techniques are powerful tools for this purpose.

X-ray Crystallographic Analysis of Coordinated Species

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline metal complexes. The structure of the dichloro{2-[2-(phenylimino-κN)imidazolidin-1-yl]benzothiazole-κN'}copper(II) complex, formed from the copper-mediated cyclization of an imidazolidinecarbothioamide, has been determined by this method. researchgate.net

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref
Dichloro{2-[2-(phenylimino-κN)imidazolidin-1-yl]benzothiazole-κN'}copper(II)MonoclinicP2₁/c13.045(3)8.456(2)16.521(3)90109.53(3)90 researchgate.net

Spectroscopic Techniques for Complex Characterization

Spectroscopic methods are essential for characterizing metal complexes, both in the solid state and in solution. Infrared (IR), nuclear magnetic resonance (NMR), and UV-visible (UV-Vis) spectroscopy provide valuable insights into the ligand's coordination to the metal ion.

For complexes of ligands related to "Imidazolidine, 2-(phenylimino)-", IR spectroscopy has been used to identify the coordination sites. For instance, in complexes of 2-phenyl-2-imidazoline, changes in the vibrational frequencies of the C=N and N-H groups upon coordination to the metal ion can be observed. mdpi.com

In the case of the imidazolidine-benzothiazole-copper(II) complexes, spectroscopic analysis confirms the structure of the newly formed ligand and its coordination to the copper center. researchgate.net The characterization of these complexes is supported by a combination of spectroscopic techniques that probe the electronic and vibrational properties of the molecules.

Elucidation of Coordination Modes and Geometries

The way in which a ligand binds to a metal ion, its coordination mode, and the resulting geometry of the complex are fundamental aspects of its coordination chemistry.

The "Imidazolidine, 2-(phenylimino)-" ligand and its derivatives can exhibit various coordination modes. In the case of the dichloro{2-[2-(phenylimino-κN)imidazolidin-1-yl]benzothiazole-κN'}copper(II) complex, the transformed ligand acts as a bidentate ligand, coordinating to the copper(II) ion through the imine nitrogen of the original phenylimino group and a nitrogen atom from the newly formed benzothiazole (B30560) ring. researchgate.net The coordination sphere of the copper ion is completed by two chloride ligands, resulting in a distorted tetrahedral or square planar geometry, which is common for copper(II) complexes.

Identification of Donor Atom Sets

The ligand Imidazolidine (B613845), 2-(phenylimino)- possesses multiple potential donor atoms for coordination to a metal center. These include the two nitrogen atoms of the imidazolidine ring and the exocyclic imino nitrogen atom. The specific set of donor atoms that participate in coordination is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic properties of any substituents on the ligand.

In related systems, such as those involving 2-(arylimino)imidazolidine derivatives, coordination has been observed to occur through different combinations of these nitrogen atoms. For instance, in some complexes, the ligand may act as a bidentate donor, coordinating through the exocyclic imino nitrogen and one of the ring nitrogens, forming a stable five-membered chelate ring. Alternatively, it can function as a monodentate ligand, typically through the more sterically accessible and electronically favorable exocyclic imino nitrogen. The potential for bridging coordination, where the ligand links two or more metal centers, also exists, utilizing different nitrogen atoms to bind to different metals.

Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are crucial in identifying the donor atoms. In IR spectroscopy, a shift in the stretching frequency of the C=N (imine) and C-N (imidazolidine ring) bonds upon complexation can indicate the involvement of the respective nitrogen atoms in coordination. Similarly, in ¹H and ¹³C NMR spectroscopy, changes in the chemical shifts of the protons and carbons near the potential donor sites can provide evidence for coordination.

Analysis of Coordination Geometries (e.g., distorted octahedral)

For transition metal complexes with related bidentate N,N'-donor ligands, octahedral and distorted octahedral geometries are common, particularly for metals like cobalt(II), nickel(II), and copper(II) when the stoichiometry is 1:2 (metal:ligand), with two additional monodentate ligands or a bidentate counter-ion completing the coordination sphere. For instance, studies on complexes of 2-(4-Iodo phenyl azo)-4,5-diphenyl imidazole (B134444) have proposed an octahedral geometry for Co(II), Ni(II), and Cu(II) complexes with a 1:2 metal-to-ligand ratio. nih.govresearchgate.net

In cases where steric hindrance is significant, such as with bulky substituents on the phenyl ring or the imidazolidine backbone, lower coordination numbers and consequently different geometries like tetrahedral or square planar might be favored. For example, copper(I) halide complexes with the sterically hindered 2,2,5,5-tetramethyl-imidazolidine-4-thione ligand have been shown to adopt distorted tetrahedral or trigonal planar geometries.

Stability and Reactivity Profiles of Imidazolidine, 2-(phenylimino)- Metal Complexes

The stability of metal complexes with Imidazolidine, 2-(phenylimino)- is a critical aspect that influences their potential applications. The stability is typically quantified by the formation or stability constant (K) of the complex in a given solvent. High stability constants indicate a strong metal-ligand interaction and a lower tendency for the complex to dissociate.

Factors influencing the stability of these complexes include:

The Chelate Effect: If the ligand acts as a bidentate donor, the resulting chelate ring significantly enhances the thermodynamic stability of the complex compared to analogous complexes with two monodentate ligands.

The Nature of the Metal Ion: The stability of the complexes generally follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Ligand Basicity: The basicity of the donor nitrogen atoms plays a crucial role. More basic nitrogen atoms generally form more stable complexes.

The reactivity of the coordinated Imidazolidine, 2-(phenylimino)- ligand can be significantly different from that of the free ligand. Coordination to a metal center can:

Activate the Ligand: The metal can polarize the ligand, making it more susceptible to nucleophilic or electrophilic attack. For example, the imine bond might be more readily hydrolyzed or reduced when coordinated to a metal.

Influence Catalytic Activity: If the metal complex is used as a catalyst, the ligand can modulate the catalytic properties of the metal center by tuning its electronic and steric environment. This is a key principle in the design of catalysts for various organic transformations.

Studies on the reactivity of these complexes could involve investigating ligand substitution reactions, redox reactions at the metal center, or reactions involving the modification of the ligand backbone itself. Techniques such as cyclic voltammetry can be employed to probe the redox behavior of the metal complexes.

Supramolecular Assemblies Involving Imidazolidine, 2 Phenylimino

Hydrogen Bonding Networks in 2-(phenylimino)imidazolidine Structures

Hydrogen bonds are the cornerstone of the supramolecular chemistry of 2-(phenylimino)imidazolidine, directing the assembly of molecules into well-defined one-, two-, and three-dimensional structures. The presence of both hydrogen bond donors (N-H groups) and acceptors (N atoms) within the molecule facilitates the formation of robust and predictable hydrogen-bonding motifs.

Detailed crystallographic studies of various imidazolidine (B613845) derivatives reveal a rich variety of hydrogen bonding interactions.

N-H...O Interactions: In structures containing oxygen atoms, such as in co-crystals with carboxylic acids or in the presence of solvate water molecules, strong N-H...O hydrogen bonds are frequently observed. These interactions are crucial in the formation of heterodimers and more complex assemblies. For instance, in a related imidazole (B134444) derivative, N-H...O interactions were identified as principal intermolecular forces, with N...O distances of 3.058(2) Å and 3.432(3) Å. nih.gov Theoretical studies on benzimidazole (B57391) derivatives have also highlighted the formation of dimers through double N-H⋯O hydrogen bonds. sciencepg.com

C-H...S Interactions: In sulfur-containing derivatives or co-crystals, C-H...S hydrogen bonds can be formed. These interactions, though generally weak, contribute to the supramolecular architecture. For example, in an imidazolium (B1220033) thiophenolate salt, the imidazolium ion is linked to the anion by C–H···S hydrogen bonds. researchgate.net An intramolecular C-H...S contact with a distance of 2.54 Å has also been reported in a related imidazole derivative. nih.gov

O-H...O Interactions: When water molecules are incorporated into the crystal lattice, O-H...O hydrogen bonds can form, creating additional layers of connectivity within the supramolecular network.

A summary of typical hydrogen bond distances observed in related structures is provided in the table below.

Interaction TypeDonorAcceptorTypical Distance (Å)
N-H...ON-HO3.0 - 3.5
C-H...NC-HN~3.0
C-H...SC-HS~2.5 (intramolecular)

The directionality and strength of hydrogen bonds in 2-(phenylimino)imidazolidine and its derivatives lead to the formation of predictable supramolecular motifs, such as dimers and polymeric chains.

Dimeric Structures: Centrosymmetric dimers are a common feature, often formed through pairs of N-H...N hydrogen bonds between two molecules. These dimers can then serve as building blocks for higher-order structures. In some cases, C-H...O hydrogen bonds can also lead to the formation of dimeric rings. nih.gov

Polymeric Chains: Through a repeating pattern of hydrogen bonds, one-dimensional polymeric chains can be generated. For example, a C-H...O hydrogen bond can link molecules into C(4) chains. nih.gov These chains can be further organized into two- or three-dimensional networks through weaker interactions.

Halogen Bonding Interactions in 2-(phenylimino)imidazolidine Derivatives

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. In derivatives of 2-(phenylimino)imidazolidine where a halogen atom is introduced, this interaction can play a crucial role in directing the supramolecular assembly. nih.gov

Studies on halogen-substituted imidazolium derivatives have shown that the strength of the halogen bond increases in the order Cl < Br < I. nih.gov These interactions can compete with or act in concert with hydrogen bonds to form complex networks. The introduction of a phenyl ring on the imidazole has been observed to have little discernible effect on these intermolecular distances. nih.gov In some quinolone derivatives, C–H•••Cl bonds have been detected in the crystal structure, contributing to the formation of two-dimensional layers. mdpi.com The use of halogen bonding has been recognized as a potent tool in crystal engineering, assisting in the supramolecular dimerization of related heterocyclic compounds. mdpi.com

C-H...π Interactions in 2-(phenylimino)imidazolidine Supramolecular Structures

The phenyl group in 2-(phenylimino)imidazolidine provides a π-system that can participate in C-H...π interactions. These interactions, where a C-H bond points towards the face of an aromatic ring, are important for the stabilization of the three-dimensional crystal packing.

Design Principles for Supramolecular Architectures incorporating 2-(phenylimino)imidazolidine

The design of supramolecular architectures with desired topologies and properties relies on the predictable and directional nature of non-covalent interactions. For 2-(phenylimino)imidazolidine, the following principles are key:

Functional Group Modification: The introduction of specific functional groups onto the phenyl ring or the imidazolidine core can be used to introduce or enhance specific interactions. For example, adding hydrogen bond acceptors or donors can promote the formation of new hydrogen bonding networks. Attaching halogen atoms can introduce halogen bonding as a controlling element in the crystal packing. rsc.org

Control of Dimensionality: By carefully selecting the number and position of interacting sites, it is possible to control the dimensionality of the resulting supramolecular assembly, from discrete dimers to one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. mpg.de

Hierarchical Assembly: Stronger interactions, such as N-H...N or N-H...O hydrogen bonds, can direct the formation of primary structural motifs like dimers or chains. Weaker interactions, including C-H...π and van der Waals forces, then organize these primary motifs into the final three-dimensional structure. researchgate.net

Use of Templates: In some cases, solvent molecules or other co-crystallizing agents can act as templates, directing the assembly of the primary molecules into a specific architecture.

Investigation of Self-Assembly Processes

The spontaneous formation of ordered supramolecular structures from individual 2-(phenylimino)imidazolidine molecules in solution or in the solid state is known as self-assembly. Understanding this process is crucial for controlling the formation of desired crystalline forms.

The process is typically initiated by the dissolution of the compound in a suitable solvent, followed by slow evaporation or cooling to induce crystallization. nih.gov During this process, molecules with complementary interaction sites recognize each other and associate through non-covalent bonds, leading to the nucleation and growth of a crystal. The final structure is generally the one that is thermodynamically most stable under the given conditions. The study of self-assembly often involves techniques like single-crystal X-ray diffraction to analyze the final structure and computational modeling to understand the energetics of the interactions driving the assembly.

Influence of Substituents on Supramolecular Organization and Properties

The introduction of substituents onto the phenyl ring of the Imidazolidine, 2-(phenylimino)- scaffold provides a powerful tool to modulate its supramolecular organization and, consequently, its macroscopic properties. The nature and position of these substituents can significantly alter the electronic distribution and steric profile of the molecule, thereby influencing the strength and directionality of non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. These interactions are fundamental in dictating the crystal packing and the resulting solid-state architecture.

Research into analogous systems, such as substituted 2-aryl-N-phenylbenzimidazoles, reveals distinct patterns in supramolecular assembly based on the substituent's electronic character and position. For instance, the crystal structures of 2-arylbenzimidazoles bearing halogen substituents demonstrate how these groups can direct the crystal packing through a combination of weak C–H···π, π···π, and halogen···nitrogen interactions. nih.gov

In the case of para-substituted bromo- and iodo-derivatives of 2-aryl-N-phenylbenzimidazoles, the supramolecular assembly is primarily governed by weak C–H···π and π···π stacking interactions. nih.gov Conversely, their meta-isomers exhibit a different packing motif dominated by intermolecular halogen···nitrogen and C–H···π contacts. nih.gov This highlights the critical role of substituent position in determining the preferred non-covalent interactions.

The influence of electron-withdrawing groups is evident in the crystal structure of a 2-(2-nitrophenyl) substituted thiazolidinone derivative, a related heterocyclic system. In this case, aromatic π–π stacking is observed between the parallel nitrobenzene (B124822) rings of neighboring molecules, with a centroid-to-centroid distance of 3.5872 (15) Å. researchgate.net This suggests that the presence of a strong electron-withdrawing nitro group can promote stabilizing π-stacking interactions.

The interplay of different non-covalent forces is crucial. In some structures, a combination of hydrogen and halogen bonds is responsible for the formation of extended one- and two-dimensional architectures. nih.gov The primary assembly may be directed by strong hydrogen bonds, while weaker halogen bonds provide structural support, organizing the supramolecular units into more complex networks. nih.gov

The planarity of the molecular fragments also plays a role. In a 2-{[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate} system, the thiazole (B1198619) ring and the benzylidenehydrazinyl moiety are nearly planar, which facilitates the formation of intramolecular C–H···N and C–H···O hydrogen bonds, stabilizing the molecular conformation. nih.gov

These findings from related structures strongly suggest that the supramolecular organization of Imidazolidine, 2-(phenylimino)- can be finely tuned through the strategic placement of various substituents on the phenyl ring. Electron-donating and electron-withdrawing groups, as well as halogens, can be employed to control the formation of specific non-covalent interactions, leading to diverse and predictable solid-state architectures.

Interactive Data Tables

Below are tables summarizing key crystallographic data for related substituted heterocyclic compounds, illustrating the influence of substituents on their molecular geometry and intermolecular interactions.

Table 1: Selected Bond Lengths and Dihedral Angles in Substituted Benzimidazole Derivatives nih.gov

Compound/SubstituentDihedral Angle (Benzimidazole/N-phenyl) (°)Dihedral Angle (Benzimidazole/2-Aryl) (°)
2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole66.28(11)24.48(10)
2-(3-bromophenyl)-1-phenyl-1H-benzo[d]imidazole54.84(6)41.81(5)
2-(4-iodophenyl)-1-phenyl-1H-benzo[d]imidazole67.48(11)24.09(10)
2-(3-iodophenyl)-1-phenyl-1H-benzo[d]imidazole56.71(6)39.23(6)

Table 2: Intermolecular Interaction Distances in Substituted Heterocycles

CompoundInteraction TypeDistance (Å)Reference
2-(2-nitrophenyl)-thiazolidinone derivativeπ–π stacking (centroid-to-centroid)3.5872 (15) researchgate.net
2-(2,6-dichlorophenylamino)-2-imidazoline saltC–H···Cl- mdpi.com
2-(3-bromophenyl)-1-phenyl-1H-benzo[d]imidazoleHalogen···Nitrogen- nih.gov
2-(3-iodophenyl)-1-phenyl-1H-benzo[d]imidazoleHalogen···Nitrogen- nih.gov

Structure Activity Relationship Sar Studies in Imidazolidine, 2 Phenylimino Derivatives

Computational Approaches to SAR (e.g., QSAR modeling) for 2-(phenylimino)imidazolidines

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models translate molecular features into numerical descriptors, which are then used to predict the activity of new, unsynthesized analogs.

For scaffolds related to 2-(phenylimino)imidazolidine, such as 2-imino-thiazolidin-4-one derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.comresearchgate.net These techniques generate 3D fields around the molecules to represent their steric, electrostatic, hydrophobic, and hydrogen-bonding properties. mdpi.comslideshare.net The resulting contour maps provide a visual guide to understanding which regions of the molecule are critical for activity, indicating where modifications are likely to enhance or diminish the desired biological effect. mdpi.com

The foundation of any QSAR model lies in the selection of appropriate molecular descriptors. These "fingerprints" of a molecule can be categorized into several classes, including electronic, steric, geometric, and energetic parameters. researchgate.net In studies of related heterocyclic compounds, descriptors such as:

Electronic properties: Dipole moment and effective charges on specific atoms have been shown to correlate with antioxidant activity. For instance, an increase in the magnitude of the dipole moment was found to be favorable. researchgate.netnih.gov

Steric and Geometric properties: Molecular volume, surface area, and the degree of branching can significantly influence activity. Often, smaller and less branched molecules exhibit higher activity. researchgate.netnih.gov

Lipophilicity: This property, often expressed as logP, is crucial for membrane permeability and can impact biological activity. In some models, a decrease in lipophilicity was associated with increased antioxidant activity. researchgate.netnih.gov

Energy parameters: The energy of molecular orbitals (e.g., HOMO and LUMO) and hydration energy can also be important predictors of activity. researchgate.net

A key aspect of building a robust QSAR model is the division of the available data into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.netkist.re.kr

Beyond predicting general activity, computational models can be tailored to predict more specific parameters like ligand efficiency (LE) and binding affinity. Ligand efficiency is a metric that relates the potency of a ligand to its size (typically the number of heavy atoms), providing a measure of the "quality" of the binding.

While specific predictive models for the ligand efficiency of 2-(phenylimino)imidazolidine derivatives are not extensively reported in the readily available literature, the principles of such modeling are well-established. These models would typically involve calculating binding affinities through methods like molecular docking and then normalizing these values by the molecular size.

Molecular docking simulations can predict the preferred orientation of a ligand when bound to a specific protein target, providing an estimate of the binding energy. nih.govnih.gov By performing docking studies on a series of 2-(phenylimino)imidazolidine derivatives with a known biological target, a dataset of theoretical binding affinities can be generated. These theoretical affinities can then be used to develop QSAR models or to directly calculate theoretical ligand efficiencies.

Impact of Substituent Effects on Molecular Properties Relevant to Activity

The nature and position of substituents on the phenyl ring of 2-(phenylimino)imidazolidine derivatives can dramatically alter their physicochemical properties, which in turn governs their biological activity.

Basicity (pKa): The basicity of the imidazolidine (B613845) ring is a critical determinant of the ionization state of these compounds at physiological pH, which directly impacts their interaction with biological targets. The pKa value is a quantitative measure of this basicity.

Computational methods, such as those based on density functional theory (DFT), can be employed to predict pKa values. researchgate.net Studies on related compounds have shown that these predictions can correlate well with experimentally determined values. researchgate.net The presence of electron-donating or electron-withdrawing substituents on the aryl ring significantly influences the pKa.

Electron-donating groups (e.g., -OCH3, -CH3) increase the electron density on the imino nitrogen, thereby increasing the basicity (higher pKa).

Electron-withdrawing groups (e.g., -NO2, -Cl) decrease the electron density on the imino nitrogen, leading to a decrease in basicity (lower pKa).

The position of the substituent also plays a crucial role. For example, ortho-substituents can exert steric effects in addition to their electronic effects, which can also influence basicity.

Tautomeric Preference: 2-(Phenylimino)imidazolidine can exist in different tautomeric forms, primarily the imino and amino forms. The equilibrium between these tautomers can be influenced by substituents and the surrounding solvent environment. The predominant tautomer is often the one that is more stable under specific conditions.

Computational studies can be used to calculate the relative energies of different tautomers, thereby predicting the preferred form. nih.gov The nature of the substituent on the phenyl ring can shift this equilibrium. For instance, electron-withdrawing groups might favor one tautomeric form over another due to their influence on the electronic distribution within the molecule. While specific and detailed studies on the tautomerism of 2-(phenylimino)imidazolidine are not abundant in the public domain, the principles derived from studies on similar heterocyclic systems are applicable.

Impact of Phenyl Ring Substituents on the pKa of 2-(Arylimino)imidazolidines

Substituent (R)PositionElectronic EffectPredicted Impact on pKa
-OCH3paraElectron-donatingIncrease
-CH3paraElectron-donatingIncrease
-H-NeutralReference
-ClparaElectron-withdrawingDecrease
-NO2paraStrongly electron-withdrawingSignificant Decrease
-ClorthoElectron-withdrawing & StericDecrease

Rational Design of Modified Imidazolidine, 2-(phenylimino)- Scaffolds for Targeted Molecular Interactions

The insights gained from SAR and computational studies pave the way for the rational design of novel 2-(phenylimino)imidazolidine derivatives with improved therapeutic profiles. researchgate.netnih.govnih.gov This process involves the strategic modification of the scaffold to enhance interactions with a specific biological target while minimizing off-target effects.

One key strategy is scaffold hopping , where the core imidazolidine ring might be replaced by a bioisosteric equivalent to explore new chemical space and potentially improve properties like metabolic stability or selectivity. Another approach involves the introduction of specific functional groups at positions identified by QSAR contour maps or docking studies as being crucial for binding. For example, if a CoMSIA map indicates that a hydrogen bond donor is favorable in a particular region, a hydroxyl or amino group could be strategically placed on the phenyl ring or the imidazolidine core.

Furthermore, understanding the three-dimensional structure of the target protein's binding site is invaluable. Molecular docking simulations can be used to virtually screen a library of designed 2-(phenylimino)imidazolidine derivatives, prioritizing those with the best predicted binding modes and affinities for synthesis and biological evaluation. This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery.

Q & A

Q. How should researchers handle non-reproducible results in catalytic applications of 2-(phenylimino)imidazolidine?

  • Methodological Answer :
  • Root-cause analysis : Audit variables like reagent purity (e.g., via ICP-MS for metal contaminants).
  • Control experiments : Isolate factors (e.g., moisture sensitivity via Karl Fischer titration).
  • Error propagation models : Quantify uncertainty in kinetic data .

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